(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of amides and esters.
Scientific Research Applications
(1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mechanism of Action
The mechanism by which (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s stereochemistry allows it to fit into active sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL: The enantiomer of the compound, which may have different biological activities.
(1S,2S)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL: Another stereoisomer with distinct properties.
(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL: Yet another stereoisomer with unique characteristics.
Uniqueness
The uniqueness of (1S,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL lies in its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and industrial applications, where precise control over molecular interactions is crucial.
Properties
Molecular Formula |
C12H19NO |
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Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9-,12-/m1/s1 |
InChI Key |
BPLOSCYHANWPKX-BXKDBHETSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)C(C)C)N)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
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